molecular formula C24H23F3N4O B214249 N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号 B214249
分子量: 440.5 g/mol
InChIキー: HBNGCVPXPQEREJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ATP-competitive AKT inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in cancer treatment.

作用機序

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibits the activity of AKT by binding to its ATP-binding site, preventing the phosphorylation of downstream targets that are involved in cell survival and proliferation. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have potent anticancer activity in vitro and in vivo. It has been demonstrated to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in xenograft models of breast and prostate cancer. In addition, N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

実験室実験の利点と制限

One of the main advantages of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its potent and selective inhibition of AKT activity. This makes it a valuable tool for studying the role of AKT in various cellular processes. However, one of the limitations of using N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays.

将来の方向性

There are several future directions for the research on N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. Another area of interest is the investigation of the potential use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the use of N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrants further investigation.

合成法

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitropyrazine with 1-adamantylamine, followed by the reduction of the nitro group and the reaction with 5-bromo-2-fluorobenzaldehyde. The resulting compound is then reacted with 3-amino-5-trifluoromethylpyrazole-4-carboxamide to obtain the final product.

科学的研究の応用

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of AKT, a protein kinase that plays a crucial role in the regulation of cell survival and proliferation. AKT is often overexpressed in cancer cells, making it a promising target for cancer therapy. N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

特性

製品名

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

分子式

C24H23F3N4O

分子量

440.5 g/mol

IUPAC名

N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H23F3N4O/c25-24(26,27)20-9-19(17-4-2-1-3-5-17)29-21-18(13-28-31(20)21)22(32)30-23-10-14-6-15(11-23)8-16(7-14)12-23/h1-5,9,13-16H,6-8,10-12H2,(H,30,32)

InChIキー

HBNGCVPXPQEREJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6

正規SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。